Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate
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Overview
Description
Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate typically involves the reaction of appropriate phosphonate precursors with fluorinated alkenes. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, the reaction of diisopropyl phosphite with 1-fluoro-3-butenyl bromide under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Scientific Research Applications
Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate esters.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes involved in metabolic pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate exerts its effects involves its interaction with molecular targets, such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
Similar Compounds
- Dipropan-2-yl (4-bromobutyl)phosphonate
- Dipropan-2-yl (3-chloroprop-2-en-1-yl)phosphonate
- Dipropan-2-yl (4-fluorobutyl)phosphonate
Uniqueness
Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate is unique due to the presence of the fluorine atom at the 1-position of the butenyl group. This fluorine atom can significantly influence the compound’s reactivity and binding affinity to enzymes, making it distinct from other similar phosphonates .
Properties
CAS No. |
88292-87-9 |
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Molecular Formula |
C10H20FO3P |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-di(propan-2-yloxy)phosphoryl-4-fluorobut-1-ene |
InChI |
InChI=1S/C10H20FO3P/c1-6-7-10(11)15(12,13-8(2)3)14-9(4)5/h6,8-10H,1,7H2,2-5H3 |
InChI Key |
FLTJSXGUVYXZBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(CC=C)F)OC(C)C |
Origin of Product |
United States |
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